molecular formula C10H16Si2 B094053 1,2-Bis(dimethylsilyl)benzene CAS No. 17985-72-7

1,2-Bis(dimethylsilyl)benzene

Cat. No.: B094053
CAS No.: 17985-72-7
M. Wt: 192.4 g/mol
InChI Key: MUUXBTFQEXVEEI-UHFFFAOYSA-N
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Description

1,2-Bis(dimethylsilyl)benzene is an organosilicon compound with the molecular formula C10H18Si2. It is also known as o-Phenylenebis(dimethylsilane). This compound is characterized by the presence of two dimethylsilyl groups attached to a benzene ring at the 1 and 2 positions. It is a colorless to light yellow liquid that is used primarily as a reagent in organic synthesis .

Mechanism of Action

Target of Action

1,2-Bis(dimethylsilyl)benzene is primarily used as a protecting group reagent for amines and amino acids . The compound’s primary targets are therefore the amine and carboxyl groups in amino acids, which it protects by forming “benzostabase” derivatives .

Mode of Action

The compound interacts with its targets (amines and amino acids) by forming “benzostabase” derivatives . These derivatives are more acid-stable than “stabase” analogs . This interaction results in the protection of the amine and carboxyl groups in the amino acids, preventing them from reacting with other compounds during a chemical reaction .

Biochemical Pathways

As a protecting group reagent, it plays a crucial role inorganic synthesis , particularly in the synthesis of complex molecules where selective reactions are necessary .

Result of Action

The primary result of the action of this compound is the formation of “benzostabase” derivatives . These derivatives protect the amine and carboxyl groups in amino acids, allowing for selective reactions in organic synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has a boiling point of 101 °C/13 mmHg and a density of 0.898 g/mL at 25 °C . Therefore, temperature and pressure can affect its state and reactivity. Additionally, it should be stored in a dry, cool, and well-ventilated place away from heat, sparks, and flame to maintain its stability and efficacy.

Preparation Methods

1,2-Bis(dimethylsilyl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-dibromobenzene with dimethylchlorosilane in the presence of a catalyst such as palladium. The reaction typically proceeds under an inert atmosphere and requires heating to achieve the desired product .

Reaction Conditions:

    Reactants: 1,2-dibromobenzene, dimethylchlorosilane

    Catalyst: Palladium

    Atmosphere: Inert (e.g., nitrogen or argon)

    Temperature: Elevated (specific temperature may vary)

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

1,2-Bis(dimethylsilyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives. Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: It can be reduced using hydrosilanes or other reducing agents to form simpler silane derivatives.

    Substitution: The dimethylsilyl groups can be substituted with other functional groups through reactions with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peroxides

    Reduction: Hydrosilanes, reducing agents

    Substitution: Halogens, electrophiles

Major Products:

Scientific Research Applications

1,2-Bis(dimethylsilyl)benzene has several applications in scientific research:

    Chemistry: It is used as a protecting group reagent for amines and amino acids, forming “benzostabase” derivatives that are more acid-stable than “stabase” analogs. .

    Biology: The compound is used in the modification of biomolecules, particularly in the protection of functional groups during synthesis.

    Medicine: While not directly used as a drug, its derivatives and related compounds are studied for potential pharmaceutical applications.

    Industry: It is used in the production of specialty chemicals and materials, including silicone-based products

Comparison with Similar Compounds

1,2-Bis(dimethylsilyl)benzene can be compared with other similar compounds such as:

    1,3-Bis(dimethylsilyl)benzene: Similar structure but with dimethylsilyl groups at the 1 and 3 positions. It has different reactivity and applications.

    1,4-Bis(dimethylsilyl)benzene: Dimethylsilyl groups at the 1 and 4 positions, leading to different steric and electronic properties.

    Tetramethyldisiloxane: A simpler silane compound with different reactivity and applications.

Uniqueness: this compound is unique due to its specific positioning of dimethylsilyl groups, which provides distinct steric and electronic properties. This makes it particularly useful as a protecting group reagent and in the synthesis of complex organosilicon compounds .

Properties

InChI

InChI=1S/C10H16Si2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUXBTFQEXVEEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)C1=CC=CC=C1[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10422850
Record name 1,2-Bis(dimethylsilyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10422850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17985-72-7
Record name 1,2-Bis(dimethylsilyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10422850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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